Ethylenediamine, N-allyl-

Physicochemical characterization Distillation purity N-alkylethylenediamine comparison

Ethylenediamine, N-allyl- (CAS 40510-22-3; IUPAC: N′-prop-2-enylethane-1,2-diamine) is a C5 vicinal diamine bearing a single allyl substituent on one nitrogen atom, with molecular formula C5H12N2 and molecular weight 100.16 g·mol⁻¹. As a mono-N-allyl derivative of ethylenediamine, it contains a primary amine (–NH₂), a secondary amine (–NH–), and a terminal alkene, distinguishing it from the parent ethylenediamine (EDA, CAS 107-15-3, C2H8N2, MW 60.10 g·mol⁻¹, bp 117–118 °C) and from fully N-alkylated analogs such as N,N,N′,N′-tetramethylethylenediamine (TMEDA, CAS 110-18-9, C6H16N2, MW 116.20 g·mol⁻¹).

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 40510-22-3
Cat. No. B3190248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine, N-allyl-
CAS40510-22-3
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC=CCNCCN
InChIInChI=1S/C5H12N2/c1-2-4-7-5-3-6/h2,7H,1,3-6H2
InChIKeyYDLDORZAYJTSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenediamine, N-allyl- (CAS 40510-22-3): Procurement-Relevant Identity and Physicochemical Baseline for N-Allyl Substituted Diamine Selection


Ethylenediamine, N-allyl- (CAS 40510-22-3; IUPAC: N′-prop-2-enylethane-1,2-diamine) is a C5 vicinal diamine bearing a single allyl substituent on one nitrogen atom, with molecular formula C5H12N2 and molecular weight 100.16 g·mol⁻¹ [1]. As a mono-N-allyl derivative of ethylenediamine, it contains a primary amine (–NH₂), a secondary amine (–NH–), and a terminal alkene, distinguishing it from the parent ethylenediamine (EDA, CAS 107-15-3, C2H8N2, MW 60.10 g·mol⁻¹, bp 117–118 °C) and from fully N-alkylated analogs such as N,N,N′,N′-tetramethylethylenediamine (TMEDA, CAS 110-18-9, C6H16N2, MW 116.20 g·mol⁻¹) [2]. The compound is a liquid at ambient temperature with a reported boiling point of 153–155 °C (NIST/Coblentz Society) [1].

Ethylenediamine, N-allyl- (CAS 40510-22-3): Why In-Class Compounds Cannot Be Interchanged in Synthesis and Catalysis


N-Allylethylenediamine cannot be replaced by ethylenediamine (EDA) or saturated N-alkylethylenediamines without losing specific reactivity pathways. The allyl substituent introduces a terminal olefin that participates in mechanistically distinct reactions—radical-mediated cyclic polymerization [1], platinum-catalyzed hydrosilylation with alkoxysilanes , and π-coordination to transition metals via the double bond [2]—none of which are accessible to EDA (which lacks any olefin) or to N-ethyl- or N-propyl-ethylenediamine (which possess only saturated alkyl chains). Furthermore, the mono-substitution pattern preserves one free primary amine, enabling asymmetric bifunctional derivatization that is impossible with symmetrically disubstituted analogs such as N,N′-dialkylethylenediamines. These structural features create a compound with a unique reactivity profile that cannot be replicated by simple substitution with a different N-alkyl ethylenediamine.

Ethylenediamine, N-allyl- (CAS 40510-22-3): Quantifiable Differentiation Evidence vs. Closest Analogs for Scientific Procurement


Boiling Point Elevation vs. Saturated N-Alkyl Ethylenediamines of Comparable Chain Length

N-Allylethylenediamine exhibits a boiling point of 153–155 °C at atmospheric pressure [1], which is 3–8 °C higher than that of N-propylethylenediamine (147–150 °C) , despite both possessing a C3 substituent on the nitrogen atom. This elevation is attributed to the polarizable π-electron system of the allyl group, which enhances intermolecular interactions compared to the saturated propyl chain. For procurement and purification, this difference enables effective separation from under- or over-alkylated byproducts via fractional distillation.

Physicochemical characterization Distillation purity N-alkylethylenediamine comparison

IR Spectral Fingerprint for Identity Verification and Purity Confirmation

A condensed-phase infrared spectrum of N-allylethylenediamine (liquid, neat) has been digitized and made available through the NIST Chemistry WebBook from the Coblentz Society evaluated reference collection [1]. The spectrum was acquired on a Baird grating instrument with NaCl prism at 0.003 cm path length. The presence of the allyl group is evidenced by characteristic absorptions including the C=C stretching vibration near 1640 cm⁻¹ and the =C–H out-of-plane bending modes, which are absent from spectra of saturated N-alkylethylenediamines such as N-ethylethylenediamine . This spectral signature serves as a definitive identity verification tool upon receipt of material.

Spectroscopic identity Quality control Coblentz reference standard

Mono-Allyl Substitution for Controlled Cyclic Polymerization vs. Multi-Allyl Crosslinking or Unsubstituted Inertness

N-Allylethylenediamine was synthesized and characterized specifically within the context of cyclic polymerization studies [1]. The single allyl substituent enables intramolecular cyclopolymerization to form linear polymers with pendant amine functionality, whereas unsubstituted ethylenediamine lacks any polymerizable olefin and multi-allyl derivatives (e.g., N,N,N′,N′-tetraallylethylenediamine) undergo crosslinking via multiple propagating sites [2]. The 1966 study by Agnew and Parrish established that the ion-exchange chromatographic elution order of allyl derivatives correlates directly with calculated basic strengths, and gas-chromatographic retention times are predictable from molecular structure [1], providing analytical tools for verifying mono- vs. multi-allyl content.

Cyclic polymerization Polymer architecture Allyl monomer selectivity

Hydrosilylation Reactivity: Direct Synthesis of Aminosilane Coupling Agents Inaccessible from Saturated N-Alkyl Analogs

N-Allylethylenediamine undergoes platinum-catalyzed hydrosilylation with alkoxysilanes (RHSi(OR′)₃₋ₐ) to produce 3-(N-(2-aminoethyl))aminopropylalkoxysilane coupling agents . The Toshiba patent (JPH02300192A) specifies a preferred silane-to-diamine ratio of (1.1:1)–(1:1.1) and a reaction temperature of 50–105 °C using chloroplatinic acid catalyst at 30–100 ppm loading . This reaction pathway is fundamentally inaccessible to ethylenediamine (EDA) or saturated N-alkylethylenediamines (e.g., N-ethyl-, N-propyl-), which lack the terminal olefin required for hydrosilylation addition. The resulting aminopropylalkoxysilanes are key intermediates for surface modification of silica, glass, and metal oxide substrates [1].

Hydrosilylation Silane coupling agent Surface functionalization Organosilicon synthesis

π-Coordination Capability of the Allyl Double Bond: Metal Binding Mode Unavailable to Saturated N-Alkyl Ethylenediamines

X-ray crystallographic studies of copper(I) halide complexes with allyl-substituted ethylenediaminium cations demonstrate that the allyl double bond can act as a π-donor ligand, coordinating directly to metal centers [1][2]. In the tetramethyl-diallyl-ethylenediamine Cu(I) system, one of the four crystallographically independent copper atoms coordinates the double bond of an allyl group, forming infinite copper halide networks [2]. This π-coordination mode is structurally impossible for saturated N-alkylethylenediamines (e.g., N-ethyl-, N-propyl-), which can only coordinate via nitrogen lone pairs (σ-donation). The availability of both σ-donor (amine N) and π-donor (allyl C=C) binding sites in N-allyl-EDA expands the coordination chemistry repertoire, enabling the formation of structurally diverse metal-organic architectures [1].

Metal coordination chemistry π-Ligand Copper complexes X-ray crystallography

Ion-Exchange Chromatographic Predictability for Purity Assessment and Byproduct Quantification

The 1966 study by Agnew and Parrish demonstrated that the elution order of N-allyl derivatives of ethylenediamine and diethylenetriamine from an ion-exchange column agrees with the calculated basic strengths of the individual compounds [1]. Gas-chromatographic retention times and thin-layer chromatography Rf values were also correlated with molecular structure, enabling unambiguous distinction between isomers and between mono-, di-, and tri-allylated species [1]. This chromatographic predictability is specific to the allyl substitution pattern and provides a quantitative framework for assessing the purity of N-allylethylenediamine relative to its over-allylated byproducts (e.g., N,N-diallylethylenediamine) that may co-occur during synthesis.

Ion-exchange chromatography Quality control Allylation byproduct analysis Basicity-driven separation

Ethylenediamine, N-allyl- (CAS 40510-22-3): High-Confidence Application Scenarios Supported by Differential Evidence


Synthesis of Aminopropylalkoxysilane Coupling Agents via Platinum-Catalyzed Hydrosilylation

N-Allylethylenediamine is uniquely qualified for the production of 3-(N-(2-aminoethyl))aminopropylalkoxysilanes—bifunctional silane coupling agents used for surface functionalization of silica, glass fibers, and metal oxide nanoparticles [1]. The Toshiba patent demonstrates that the allyl group undergoes regioselective hydrosilylation with alkoxysilanes under mild Pt-catalyzed conditions (50–105 °C, 30–100 ppm H₂PtCl₆) [1]. Saturated N-alkyl ethylenediamines cannot participate in this reaction due to the absence of a terminal olefin, making N-allyl-EDA the mandatory starting material for this product class. The resulting aminosilanes provide both a trialkoxysilyl anchoring group and a free primary amine for subsequent derivatization, enabling applications in composite materials, biosensors, and chromatographic stationary phases [2].

Monomer for Architecturally Controlled Cyclic and Linear Polyamines

The mono-allyl substitution in N-allylethylenediamine provides a single polymerizable handle, enabling cyclopolymerization to produce linear polyamines with well-defined pendant amine functionality [1]. This contrasts with multi-allyl derivatives (di-, tetra-allyl) that form crosslinked, insoluble networks unsuitable for thermoplastic processing or solution-based applications. The ion-exchange chromatography and GC methods established by Agnew and Parrish (1966) allow rigorous verification of mono-allyl purity [1], which is essential for reproducible polymerization kinetics and molecular weight control. Potential end-uses include water-soluble flocculants, chelating resins, and amine-functionalized coatings where precise polymer architecture governs performance .

Bifunctional Ligand for Transition Metal Catalysis Exploiting σ- and π-Donor Coordination

N-Allylethylenediamine can serve as a hemilabile ligand in transition metal catalysis, offering both a strong σ-donor site (primary/secondary amine nitrogen) and a π-donor site (allyl C=C bond) capable of reversible coordination to metal centers [1][2]. X-ray crystallographic evidence confirms that the allyl double bond can coordinate to Cu(I) in the solid state, forming π-complexes with distinct structural topologies [2]. This dual coordination capability is unavailable with saturated N-alkyl ethylenediamines, which function exclusively as σ-donors. Potential catalytic applications include olefin metathesis, hydrogenation, and cross-coupling reactions where hemilabile ligand behavior can stabilize catalytic intermediates and facilitate substrate exchange .

Building Block for Functionalized Polymers with Pendant Amine and Alkene Functionality

The asymmetric structure of N-allylethylenediamine—featuring a free primary amine, a secondary amine, and a terminal alkene—enables sequential, orthogonal derivatization strategies that are impossible with symmetric diamines [1]. The primary amine can be selectively acylated, sulfonylated, or converted to a urea/thiourea, while the allyl group remains available for thiol-ene click chemistry, radical polymerization, or hydrosilylation. This orthogonal reactivity profile is absent in ethylenediamine (two equivalent primary amines, no alkene) and in N,N′-dialkylethylenediamines (two equivalent secondary amines, no alkene if saturated). The chromatographic characterization data [1] provide the analytical framework for verifying regioselective derivatization. Applications include the synthesis of functional monomers for molecularly imprinted polymers, stimuli-responsive hydrogels, and polymer-supported catalysts [2].

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